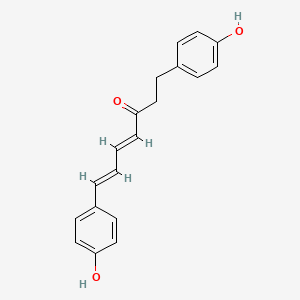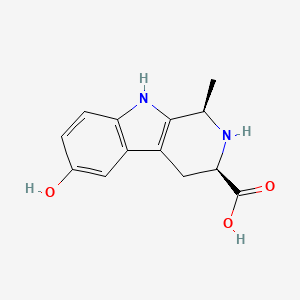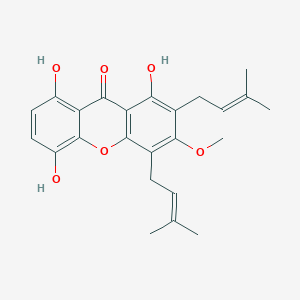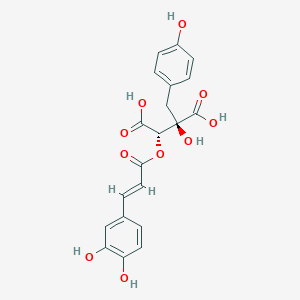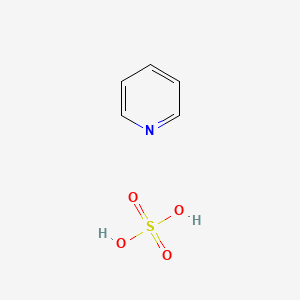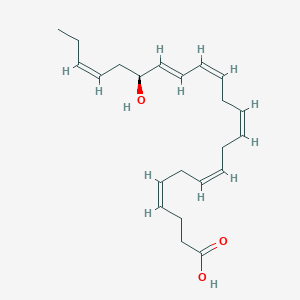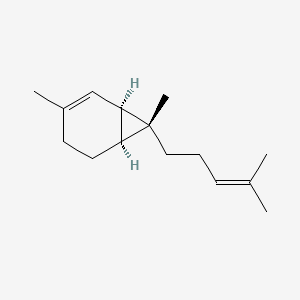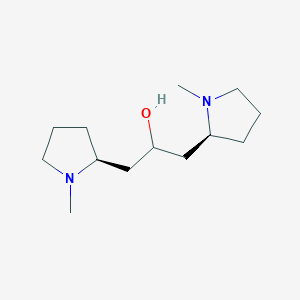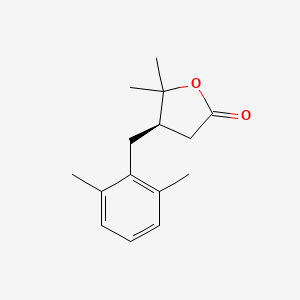
Solafuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solafuranone is a natural product found in Solanum lasiocarpum and Solanum violaceum with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Solafuranone, a novel furanone isolated from the Chinese folk medicine Solanum indicum, has been synthesized efficiently. Srikrishna, Satyanarayana, and Desai (2007) developed a six-step synthesis process starting from 2,6-dimethylbenzaldehyde, achieving an overall yield of 70% (Srikrishna, Satyanarayana, & Desai, 2007). Additionally, Mahajan, Borate, and Wakharkar (2006) reported an efficient synthetic strategy for this compound, highlighting its role in the synthesis of various lignans (Mahajan, Borate, & Wakharkar, 2006).
Biological Activities
This compound was found to lack significant cytotoxicity against A549 (lung adenocarcinoma) and HL60 (leukemia cells) cell lines, as noted in the study by Srikrishna, Satyanarayana, and Desai (2007) (Srikrishna, Satyanarayana, & Desai, 2007). This suggests that this compound may have limited direct applications in cancer treatment, though further research could explore other potential biological effects.
Application in Traditional Medicine
This compound, along with other compounds, was isolated from Solanum indicum, which is used in traditional medicine. Syu, Don, Lee, and Sun (2001) identified this compound during their research on cytotoxic compounds from Solanum indicum (Syu, Don, Lee, & Sun, 2001). This highlights the compound's relevance in ethnopharmacology and the potential for discovering new therapeutic applications.
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(4R)-4-[(2,6-dimethylphenyl)methyl]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-6-5-7-11(2)13(10)8-12-9-14(16)17-15(12,3)4/h5-7,12H,8-9H2,1-4H3/t12-/m1/s1 |
Clé InChI |
QKYZHMPSCAJJNT-GFCCVEGCSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)C[C@@H]2CC(=O)OC2(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)CC2CC(=O)OC2(C)C |
Synonymes |
(+)-(R)-5,5-dimethyl-4-(2,6-dimethylbenzyl)dihydrofuran-2-one solafuranone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
![(S)-2-Amino-3-(1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B1247784.png)
